molecular formula C17H18N2O5 B060545 Boc-Trp-N-carboxyanhydride CAS No. 175837-77-1

Boc-Trp-N-carboxyanhydride

Cat. No.: B060545
CAS No.: 175837-77-1
M. Wt: 330.33 g/mol
InChI Key: WSFZLNNHQNYZNF-ZDUSSCGKSA-N
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Description

Boc-Trp-N-carboxyanhydride, also known as Nalpha-Boc-L-tryptophan Nalpha-carboxy anhydride, is a derivative of the amino acid tryptophan. This compound is widely used in peptide synthesis due to its ability to form stable intermediates. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H18N2O5 .

Scientific Research Applications

Boc-Trp-N-carboxyanhydride is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Trp-N-carboxyanhydride involves its role as a precursor in peptide synthesis. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . The resulting peptide or protein can then undergo purification and characterization using various analytical techniques .

Future Directions

While specific future directions for Boc-Trp-N-carboxyanhydride were not found, it is clear that this compound plays a significant role in peptide synthesis and will continue to be a crucial precursor for synthesizing peptides and proteins used in diverse scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Trp-N-carboxyanhydride can be synthesized from Boc-protected tryptophan. The reaction typically involves the use of a reagent such as triphosgene or n-propylphosphonic anhydride to facilitate the formation of the N-carboxyanhydride ring . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reagents and conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-Trp-N-carboxyanhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Polypeptides with specific sequences.

    Substitution: Substituted Boc-protected tryptophan derivatives.

    Hydrolysis: Boc-protected tryptophan.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Trp-N-carboxyanhydride is unique due to its tryptophan moiety, which imparts specific properties to the peptides synthesized from it. The indole ring in tryptophan provides additional stability and reactivity, making this compound a valuable compound in peptide synthesis .

Properties

IUPAC Name

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZLNNHQNYZNF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583404
Record name tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175837-77-1
Record name tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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